molecular formula C18H17N3OS2 B2803220 6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-31-3

6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2803220
M. Wt: 355.47
InChI Key: MCEDLIZSVFXJEG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential applications in various fields .


Synthesis Analysis

While the specific synthesis process for “6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .

Scientific Research Applications

Anti-cancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity against several cancer cell lines. A specific compound, identified as 20c, showed potent activity by inducing G2/M cell cycle arrest and apoptosis in Colo205 cells. This effect was mediated through p53 activation, altering the balance of mitochondrial proteins such as Bcl-2 and Bax, which accelerated the expression of caspases. Compound 20c's ability to act as a small-molecule activator of p53 highlights its potential as a candidate for in vivo colon cancer models (Kumbhare et al., 2014).

Photophysical Properties

N-(Benzo[d]thiazol-2-yl)acetamide derivatives were studied for their hydrogen bonding and photophysical properties. The study revealed distinct molecular conformations and hydrogen bonding patterns depending on the substituent in the benzothiazole moiety. These findings are crucial for understanding the material's properties and potential applications in photophysical studies (Balijapalli et al., 2017).

Antimicrobial Activity

4-Methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine and related compounds demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger. These findings suggest that synthesized dimethylpyrimidin-derivatives could be developed into useful antifungal agents, highlighting their potential application in addressing fungal infections (Jafar et al., 2017).

Synthesis and Characterization

The synthesis and characterization of novel thiophene-benzothiazole derivative compounds were explored, focusing on their UV–Vis absorption spectroscopy, solvent effects, and Density Functional Theory (DFT) studies. This research provides valuable insights into the chemical behavior and potential applications of these compounds in various scientific fields (Ermiş & Durmuş, 2020).

Catalytic Applications

Encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material showcased high catalytic activity, stability, and recycling ability, making it an attractive option for green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-10(2)11-4-6-13-15(8-11)23-17(19-13)21-18-20-14-7-5-12(22-3)9-16(14)24-18/h4-10H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEDLIZSVFXJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

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